Adenosine 5'-monophosphomorpholidate

ADP-ribosylation total synthesis nucleotide analog

Researchers synthesizing nucleotide cofactors face inconsistent yields when substituting AMP-morpholidate with alternative activated nucleotides. AMP-morpholidate (CAS 24558-92-7) provides a validated electrophilic phosphoryl donor with optimized P(V)-N morpholine bond stability. • High-yield NAD+ synthesis via chemical coupling with β-NMN, eliminating multi-enzyme regeneration for gram-scale preparation. • ADP-sugar conjugate synthesis (ADP-Fuc, ADP-GlcNAc) with full fucosyltransferase substrate efficiency. • Validated chemical probe for HINT1 phosphoramidase activity assays. Supplied as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt, ≥93% by HPLC, with reliable global availability.

Molecular Formula C14H20N6O7P-
Molecular Weight 415.32 g/mol
CAS No. 24558-92-7
Cat. No. B057278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-monophosphomorpholidate
CAS24558-92-7
Molecular FormulaC14H20N6O7P-
Molecular Weight415.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=[N+]2CCOCC2)NC3CCCCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C14H21N6O7P/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/p-1/t8-,10-,11-,14-/m1/s1
InChIKeyXXDDQPLHHUHJOU-IDTAVKCVSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 5′-monophosphomorpholidate Overview


Adenosine 5'-monophosphomorpholidate (AMP-morpholidate) is a phosphoramidate derivative of adenosine monophosphate in which the phosphate group is activated by a morpholine moiety [1]. It is commonly supplied as the 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS 24558-92-7, molecular weight 709.77) with typical purity specifications of ≥93% by HPLC . The compound serves as an electrophilic phosphoryl donor in the chemical synthesis of nucleotide di- and triphosphates, sugar nucleotides, and coenzyme analogs including nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD) [2].

Why AMP-Morpholidate Cannot Be Substituted


Nucleotide activation strategies vary fundamentally in their phosphoramidate bond stability, leaving group lability, and compatibility with downstream coupling partners. Adenosine 5'-monophosphomorpholidate offers a distinct activation profile: the P(V)−N morpholine bond is sufficiently stable to survive protection/deprotection sequences yet reactive enough under appropriate catalytic conditions (e.g., Pb²⁺, Mn²⁺, or acidic activators) for efficient pyrophosphate bond formation [1]. Alternative activation methods such as AMP-imidazolide exhibit different aqueous stability profiles, while CDI-activated nucleotides or phosphoramidites follow entirely different reaction manifolds with distinct solvent requirements, side-product profiles, and purification demands [2]. Substituting one activated nucleotide form for another without adjusting reaction stoichiometry, catalyst loading, and workup procedures predictably results in reduced yields, uncharacterized byproducts, or complete reaction failure. The quantitative evidence below establishes the precise performance benchmarks that differentiate AMP-morpholidate from its closest functional analogs.

AMP-Morpholidate Performance Evidence


P–N Bond Stability Across Deprotection Steps

In the total synthesis of ADPr-ATP, the protected adenosine 5'-phosphoromorpholidate intermediate was deliberately selected over alternative phosphoramidate donors because the P(V)−N bond in the morpholidate exhibits sufficient stability to withstand the acidic and basic conditions of subsequent deprotection steps [1]. The synthesis proceeded through 14 linear steps with a 6.4% overall yield, with the late-stage P(V)−N activation reaction of pyrophosphate and 5′-phosphoromorpholidate identified as a critical enabling transformation [1].

ADP-ribosylation total synthesis nucleotide analog

NAD+ Coupling Efficiency

AMP-morpholidate enables high-yield chemical coupling with nicotinamide mononucleotide (β-NMN) for the synthesis of NAD+. The method was reported as a practical and efficient route, with the AMP-morpholidate coupling step described as providing NAD+ in a high yield coupling [1].

NAD+ synthesis coenzyme chemical coupling

HINT1 Phosphoramidase Activity

Human histidine triad nucleotide binding protein 1 (hHint1) catalyzes the hydrolysis of adenosine 5'-monophosphoramidate substrates including AMP-morpholidate, AMP-N-alanine methyl ester, AMP-α-acetyl lysine methyl ester, and AMP-NH2 [1]. This defines AMP-morpholidate as a member of a specific substrate class recognized by phosphoramidase enzymes.

phosphoramidase HINT1 enzyme kinetics

ADP-GlcNAc vs. UDP-GlcNAc Donor Efficiency

ADP-GlcNAc, synthesized from AMP-morpholidate and N-acetylglucosamine-α-1-phosphate, was evaluated as a glucosaminyl donor toward Neisseria meningitidis N-acetylglucosaminyl transferase (LgtA). The unnatural donor was recognized with 0.1% efficiency compared to UDP-GlcNAc, the natural donor substrate [1].

sugar nucleotide glycosyltransferase Neisseria meningitidis

Fucosyltransferase Donor Efficiency Ranking

UDP-Fuc and CDP-Fuc were synthesized from fucose-β-1-phosphate and nucleotide monophosphates activated as morpholidates. Kinetic parameters were determined using a fluorescent acceptor substrate with α-(1→4/3)-fucosyltransferase (FucT-III). The efficiency ranking was UDP-Fuc = ADP-Fuc > NDP-Fuc > CDP-Fuc [1].

fucosyltransferase sugar nucleotide kinetic analysis

Adenosine 5′-Phosphoroglycerol TLC Standard

Adenosine 5'-phosphoromorpholidate was used to synthesize adenosine 5'-phosphoroglycerol by reaction with glycerol. This synthetic standard co-migrated with the product formed enzymatically from ATP and glycerol by rat liver plasma membranes in five different thin layer chromatography systems [1].

TLC phosphoroglycerol analytical standard

AMP-Morpholidate Research Applications


NAD+ and Coenzyme Analog Synthesis

AMP-morpholidate enables high-yield chemical coupling with nicotinamide mononucleotide (β-NMN) for NAD+ synthesis [1]. This chemical route provides a practical alternative to enzymatic NAD+ production, eliminating the need for multi-enzyme regeneration systems and facilitating gram-scale preparation for cofactor-requiring assays and bioprocesses.

Unnatural Sugar Nucleotide Synthesis

AMP-morpholidate serves as an activated nucleotide donor for synthesizing ADP-sugar conjugates including ADP-Fuc and ADP-GlcNAc [1]. ADP-Fuc derived from this route maintains efficiency equivalent to natural UDP-Fuc in fucosyltransferase assays [1], supporting glycobiology applications requiring non-native nucleotide-sugar donors for substrate specificity profiling or inhibitor development.

HINT1 Phosphoramidase Assays

AMP-morpholidate is a validated substrate for HINT1 and related histidine triad phosphoramidases that hydrolyze purine nucleotide phosphoramidates with a single phosphate group [1]. The compound enables functional characterization of these enzymes in vitro, providing a defined chemical probe for measuring phosphoramidase activity.

Adenosine 5′-Phosphoroglycerol Standard

AMP-morpholidate reacts with glycerol to produce adenosine 5'-phosphoroglycerol, which serves as an authentic standard for thin-layer chromatography identification of this metabolite formed enzymatically from ATP [1]. This application supports research on glycerol phosphorylation pathways and membrane-associated phosphotransferase activities.

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